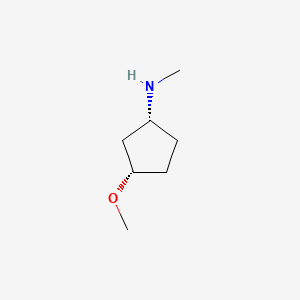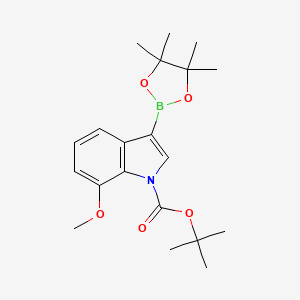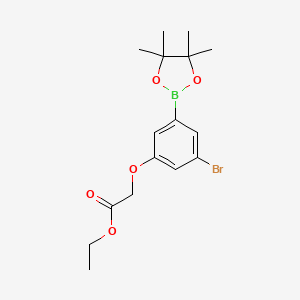![molecular formula C15H24Cl3N3O B578377 3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol CAS No. 1221153-98-5](/img/structure/B578377.png)
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol, commonly known as Ethoxyquin, is a synthetic antioxidant that has been widely used in various industries. It was first developed as a pesticide in the 1950s and later found to have antioxidant properties. Ethoxyquin has been extensively studied for its potential applications in the food industry, as well as in scientific research.
Wirkmechanismus
The mechanism of action of Ethoxyquin is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cell damage and death. Ethoxyquin has also been shown to activate various signaling pathways that can promote cell survival and growth.
Biochemical and Physiological Effects:
Ethoxyquin has been shown to have a range of biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase. Ethoxyquin has also been shown to alter gene expression and protein synthesis in various cell types. In addition, Ethoxyquin has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethoxyquin has several advantages for use in laboratory experiments. It is stable and has a long shelf life, making it easy to store and use. Ethoxyquin is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers with limited budgets. However, Ethoxyquin has some limitations. It can be toxic at high concentrations, and its effects on cell viability and function can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Ethoxyquin. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Ethoxyquin has been shown to protect against oxidative stress and cell damage in neuronal cells, and further research is needed to determine its potential therapeutic benefits. Another area of interest is its potential use in the food industry as a preservative. Ethoxyquin has been shown to be effective in preventing lipid oxidation in various food products, and further research is needed to determine its safety and efficacy in this application. Finally, further research is needed to fully understand the mechanism of action of Ethoxyquin and its effects on various cell types and physiological systems.
Synthesemethoden
Ethoxyquin can be synthesized by several methods, including the reaction of 3-aminopropylamine with 4-hydroxyquinoline or the reaction of 2-ethyl-6-methyl-aniline with chloroacetaldehyde followed by cyclization. The synthesis of Ethoxyquin is a complex process and requires careful control of reaction conditions to obtain a high yield.
Wissenschaftliche Forschungsanwendungen
Ethoxyquin has been extensively studied for its antioxidant properties and potential applications in scientific research. It has been shown to protect against oxidative stress and cell damage in various cell types, including neuronal and liver cells. Ethoxyquin has also been investigated for its potential role in the prevention and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCTWDUSZGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














